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molecular formula C25H20N2 B098456 4,4'-(9-Fluorenylidene)dianiline CAS No. 15499-84-0

4,4'-(9-Fluorenylidene)dianiline

Cat. No. B098456
M. Wt: 348.4 g/mol
InChI Key: KIFDSGGWDIVQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05386002

Procedure details

To a stirred mixture of 9,9-bis(4-aminophenyl)fluorene (13.9 g, 40 mmol) and 80 ml of m-cresol was added 1,2,4-benzenetricarboxylic anhydride (16.1 g, 84 mmol) over two minutes. The resulting mixture was stirred under gentle reflux (163°-170° C.) for three hours and then at ambient temperature for 16 hours. A pale yellow precipitate was filtered, washed with methanol, washed with toluene, and then dried in a vacuum oven at 100°-105° C. for 16 hours to provide the title compound as a pale yellow powder (24.7 g, 88.7% yield) that had a melting point of 328°-331° C. and a 1H NMR spectrum (DMSO d6) corresponding to δ8.39 (d,2H), 8.29 (br s, 2H), 8.05 (d, 2H), 8.00 (d, 2H), 7.61 (d, 2H), and 7.40 (m, 12H).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Yield
88.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:4][CH:3]=1.[CH:28]1[C:33]([C:34]([OH:36])=[O:35])=[CH:32][C:31]2[C:37](O[C:40](=[O:41])[C:30]=2[CH:29]=1)=[O:38]>C1C(O)=CC=CC=1C>[C:34]([C:33]1[CH:32]=[C:31]2[C:37](=[O:38])[N:1]([C:2]3[CH:3]=[CH:4][C:5]([C:8]4([C:21]5[CH:22]=[CH:23][C:24]([N:27]6[C:37](=[O:38])[C:31]7=[CH:32][C:33]([C:34]([OH:36])=[O:35])=[CH:28][CH:29]=[C:30]7[C:40]6=[O:41])=[CH:25][CH:26]=5)[C:9]5[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=5[C:15]5[C:20]4=[CH:19][CH:18]=[CH:17][CH:16]=5)=[CH:6][CH:7]=3)[C:40](=[O:41])[C:30]2=[CH:29][CH:28]=1)([OH:36])=[O:35]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)N
Name
Quantity
80 mL
Type
solvent
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
Quantity
16.1 g
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux (163°-170° C.) for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
A pale yellow precipitate was filtered
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 100°-105° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)C2(C3=CC=CC=C3C=3C=CC=CC23)C2=CC=C(C=C2)N2C(C=3C(C2=O)=CC(=CC3)C(=O)O)=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 88.7%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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